molecular formula C12H15F3N2 B8302532 1-(3,4,5-Trifluoro-benzyl)-piperidin-4-ylamine

1-(3,4,5-Trifluoro-benzyl)-piperidin-4-ylamine

Cat. No.: B8302532
M. Wt: 244.26 g/mol
InChI Key: RQPBXNQYQPMMHE-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluoro-benzyl)-piperidin-4-ylamine is a useful research compound. Its molecular formula is C12H15F3N2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

1-[(3,4,5-trifluorophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H15F3N2/c13-10-5-8(6-11(14)12(10)15)7-17-3-1-9(16)2-4-17/h5-6,9H,1-4,7,16H2

InChI Key

RQPBXNQYQPMMHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of piperidin-4-ylcarbamic acid tert-butyl ester (2.5 g, 12.4 mmol), 3,4,5-trifluorobenzyl bromide (2.5 g, 11.3 mmol) and diisoproylethylamine (2.9 ml, 16.9 mmol) in dichloromethane (25 ml) was stirred at room temperature for 2 h. After this period, trifluoroacetic acid (15.6 ml) was added and the reaction was stirred for a further 2 h. The solvent was evaporated in vacuo and a saturated solution of sodium carbonate was added. The mixture was extracted with dichloromethane and the separated organic layers were dried (Na2SO4), filtered, and the solvent evaporated in vacuo to yield D8 (2.9 g, 96%) as a solid. C12H15F3N2 requires 244. Found 245 (MH+)
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Name
Yield
96%

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